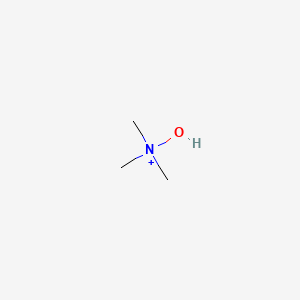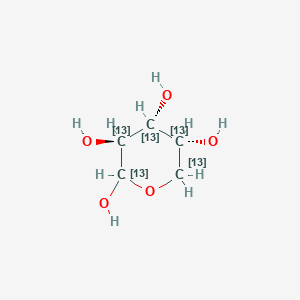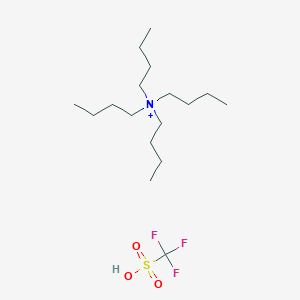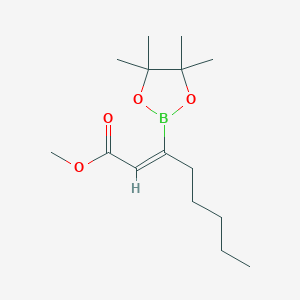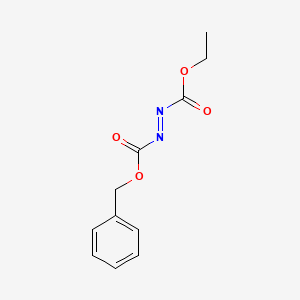![molecular formula C44H61N11O10 B15088996 [des-Arg9]bradykinin](/img/structure/B15088996.png)
[des-Arg9]bradykinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[des-Arg9]bradykinin is a biologically active metabolite of bradykinin, a potent vasoactive peptide. It is part of the kallikrein-kinin system, which plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain mediation . This compound specifically interacts with the bradykinin B1 receptor, which is upregulated during tissue injury and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [des-Arg9]bradykinin typically involves the enzymatic cleavage of bradykinin by carboxypeptidase N, which removes the C-terminal arginine residue . This process can be carried out under controlled laboratory conditions using purified enzymes and specific reaction buffers to ensure the selective cleavage of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce large quantities of the precursor peptide, bradykinin, followed by enzymatic processing to generate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: [des-Arg9]bradykinin primarily undergoes receptor-mediated signaling reactions rather than traditional chemical reactions like oxidation or reduction. It binds to the bradykinin B1 receptor, triggering a cascade of intracellular signaling pathways .
Common Reagents and Conditions: The interaction of this compound with its receptor does not typically involve external reagents. in experimental settings, it may be used in combination with various inhibitors or activators to study its biological effects .
Major Products Formed: The primary product of this compound’s interaction with its receptor is the activation of downstream signaling molecules, such as phospholipase C, protein kinase C, and mitogen-activated protein kinases .
Scientific Research Applications
[des-Arg9]bradykinin has significant applications in scientific research, particularly in the fields of inflammation, pain, and cardiovascular studies. It is used to investigate the role of the bradykinin B1 receptor in various pathological conditions, including chronic pain, diabetes, and cardiovascular diseases . Additionally, it has been studied for its potential therapeutic applications in conditions like COVID-19, where it may help modulate inflammatory responses .
Mechanism of Action
The mechanism of action of [des-Arg9]bradykinin involves its binding to the bradykinin B1 receptor, a G protein-coupled receptor. This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, trigger the release of calcium ions from intracellular stores and the activation of protein kinase C, resulting in various cellular responses such as inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds:
- Bradykinin
- Lysyl-bradykinin (kallidin)
- [des-Arg10]kallidin
Uniqueness: While bradykinin and lysyl-bradykinin primarily interact with the bradykinin B2 receptor, [des-Arg9]bradykinin is unique in its selective interaction with the bradykinin B1 receptor . This specificity makes it particularly valuable in studying the role of the B1 receptor in inflammation and pain, as well as in developing targeted therapies for related conditions .
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c45-29(15-7-19-48-44(46)47)40(61)55-22-10-18-35(55)42(63)54-21-8-16-33(54)38(59)49-25-36(57)50-30(23-27-11-3-1-4-12-27)37(58)52-32(26-56)41(62)53-20-9-17-34(53)39(60)51-31(43(64)65)24-28-13-5-2-6-14-28/h1-6,11-14,29-35,56H,7-10,15-26,45H2,(H,49,59)(H,50,57)(H,51,60)(H,52,58)(H,64,65)(H4,46,47,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEHWDBVPZFHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861660 |
Source


|
| Record name | N~5~-(Diaminomethylidene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
904.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

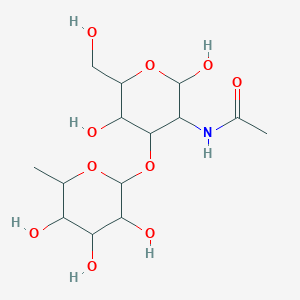

![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)

